7-Chloro-1H-indazol-6-amine
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Overview
Description
7-Chloro-1H-indazol-6-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of a chlorine atom at the 7th position and an amine group at the 6th position of the indazole ring makes this compound unique and potentially useful in various scientific research fields.
Mechanism of Action
Target of Action
7-Chloro-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The affected pathways include those involved in cell cycle regulation and DNA damage response . The downstream effects of these changes can include cell cycle arrest, DNA repair, or apoptosis, depending on the context .
Pharmacokinetics
It is known that the compound should be stored in a dark place under an inert atmosphere at 2–8°c to maintain its stability . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and DNA damage response . These changes can lead to cell cycle arrest, DNA repair, or apoptosis, which can have therapeutic effects in diseases such as cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure These factors can affect the stability of the compound and, therefore, its efficacy
Biochemical Analysis
Biochemical Properties
For example, certain indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Some indazole derivatives have been found to have anti-inflammatory effects, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-nitroaniline with hydrazine hydrate under reflux conditions, followed by reduction of the nitro group to an amine group. Another approach involves the use of 2-chloro-6-nitrobenzaldehyde, which undergoes cyclization with hydrazine to form the indazole ring, followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts and solvents are often employed to enhance reaction efficiency and minimize byproducts. Transition metal-catalyzed reactions, such as those using copper or palladium, are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Chloro-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-indazole: The parent compound without the chlorine and amine substitutions.
7-Bromo-1H-indazol-6-amine: Similar structure with a bromine atom instead of chlorine.
6-Amino-1H-indazole: Lacks the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-1H-indazol-6-amine is unique due to the specific positioning of the chlorine and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
7-chloro-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQDKDTKMNMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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